Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside

Description

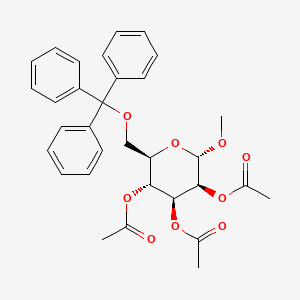

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside is a synthetic carbohydrate derivative extensively utilized in glycosylation reactions and glycoconjugate synthesis. Its structure features:

- A methyl group at the anomeric position (C1).

- Acetyl (OAc) protecting groups at positions 2, 3, and 2.

- A bulky trityl (triphenylmethyl, Tr) group at position 5.

The trityl group provides steric protection for the C6 hydroxyl, enabling selective deprotection under mild acidic conditions, while the acetyl groups stabilize the molecule during synthetic steps . This compound is pivotal in synthesizing complex oligosaccharides and glycoconjugates, particularly in medicinal chemistry and drug delivery research.

Properties

IUPAC Name |

[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28-,29+,30+,31+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIHIENXWVDRTC-YOGXEWEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside typically involves the protection of the hydroxyl groups of mannose. The process begins with the acetylation of the hydroxyl groups at positions 2, 3, and 4 using acetic anhydride in the presence of a catalyst such as pyridine. The trityl group is then introduced at the 6-position using trityl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove protective groups or modify the structure.

Substitution: Nucleophilic substitution reactions can replace the acetyl or trityl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or hydrazine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce deprotected mannose derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₃₂H₃₄O₉

Molecular Weight : 562.6 g/mol

IUPAC Name : [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate

CAS Number : 7511-40-2

Structural Features

The compound features multiple acetyl groups and a trityl protecting group at the 6-position of the mannopyranoside structure. These modifications enhance its stability and reactivity in various chemical reactions.

Glycoscience

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside is primarily utilized in glycoscience for synthesizing complex oligosaccharides. Its protected hydroxyl groups allow for selective reactions that are essential in constructing glycan structures.

Synthesis of Oligosaccharides

Research has demonstrated its effectiveness in synthesizing various oligosaccharides through glycosylation reactions. For instance:

- Glycosylation Reactions : The compound can act as a glycosyl donor in reactions with different acceptors to produce diverse oligosaccharides .

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly as a part of drug design where carbohydrate moieties are critical for biological activity.

Antiviral and Antibacterial Agents

Studies have indicated that derivatives of mannopyranosides can exhibit antiviral and antibacterial properties. Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside may serve as a precursor to compounds with enhanced biological activity against pathogens .

Biochemical Studies

The compound is also valuable in biochemical research for studying enzyme-substrate interactions and carbohydrate recognition processes.

Enzyme Substrates

It can be used as a substrate for various glycosidases to elucidate enzyme mechanisms and substrate specificity . This application is crucial for understanding how carbohydrates interact with proteins in biological systems.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-mannopyranoside involves its interaction with specific molecular targets. The acetyl and trityl groups protect the hydroxyl groups of mannose, allowing for selective reactions at other positions. This selective reactivity is crucial for its use in synthesizing complex molecules and studying biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Acyl Protecting Groups

Methyl 2,3,4-tri-O-octanoyl/nonanoyl-6-O-p-toluoyl-α-D-mannopyranoside (Compounds 4 and 5)

- Structural Differences: Octanoyl (C8) and nonanoyl (C9) acyl groups replace acetyl groups at positions 2, 3, and 4, while a p-toluoyl group substitutes the trityl at C6.

- Impact :

- Characterization: FTIR and NMR (e.g., δ 0.89–2.38 ppm for nonanoyl CH2/CH3 groups) confirm structural identity .

Methyl 6-O-pentanoyl-α-D-mannopyranoside (Compound 5)

- Structural Differences: A pentanoyl (C5) group at C6 and unprotected hydroxyls at positions 2, 3, and 3.

- Application : Serves as an intermediate for further acylation, highlighting the versatility of shorter acyl chains in stepwise synthesis .

Table 1: Comparison of Acyl-Protected Mannopyranosides

*Calculated based on molecular formulas in evidence.

Variations in Ether Protecting Groups

Benzyl-Protected Analogs (e.g., Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside)

- Structural Differences : Benzyl (Bn) groups replace acetyl and trityl protectors.

- Stability: Benzyl groups are stable under acidic conditions but require hydrogenolysis or harsh alkali for removal, contrasting with the acid-labile trityl group .

- Applications : Widely used in solid-phase synthesis due to orthogonal protection strategies .

Allyl and Azidopropyl Derivatives (e.g., Allyl 2,3,4-tri-O-acetyl-α-D-mannopyranoside)

- Structural Differences: Allyl or 3-azidopropyl groups at the anomeric position.

- Functionality : Azide groups enable click chemistry for bioconjugation, offering pathways distinct from trityl-based intermediates .

Table 2: Ether-Protected Mannopyranosides

Stereochemical and Positional Isomers

Glucopyranoside vs. Mannopyranoside

- Difference: C2 hydroxyl configuration (axial in mannose vs. equatorial in glucose).

- Impact: Alters hydrogen bonding and biological recognition. For example, mannose derivatives target lectins in immune cells, whereas glucose analogs are metabolic substrates .

6-Deoxy Derivatives (e.g., Ethyl 6-deoxy-1-thio-α-L-mannopyranoside)

- Structural Difference : Deoxygenation at C6 and a thio group at C1.

- Application: Serves as a glycosidase inhibitor or thioglycoside donor in glycosylation .

Biological Activity

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside (CAS 7511-40-2) is a complex carbohydrate compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological effects, drawing from diverse sources and studies.

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₄O₉ |

| Molecular Weight | 578.64 g/mol |

| CAS Number | 7511-40-2 |

| Appearance | White to off-white solid |

| Purity | >95% (HPLC) |

The compound is known for its stability under various conditions and is soluble in organic solvents like chloroform.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside. In vitro assays demonstrated that the compound exhibits significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Immunomodulatory Effects

Research indicates that this compound may possess immunomodulatory properties. A study conducted on murine models showed that administration of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside resulted in enhanced macrophage activity and increased production of cytokines such as IL-6 and TNF-alpha. This suggests a potential role in modulating immune responses, which could be beneficial in therapeutic settings for inflammatory diseases.

Anticancer Activity

The anticancer potential of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside has also been investigated. In cell line studies involving human cancer cells (e.g., breast and colon cancer), the compound exhibited cytotoxic effects, inducing apoptosis through the activation of caspase pathways. These findings warrant further investigation into its use as a complementary treatment in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside was tested against a panel of pathogens. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, showcasing its potential as a natural antimicrobial agent.

Case Study 2: Immunomodulation in Murine Models

In a study assessing the immunomodulatory effects of the compound on BALB/c mice, researchers observed a significant increase in splenocyte proliferation upon treatment with varying concentrations of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside compared to controls. This suggests its potential utility in enhancing immune responses during infections or vaccinations.

Q & A

Basic Synthesis Methodology

Q: What is the stepwise synthesis protocol for Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside, and how are regioselectivity and protecting group stability ensured? A: The synthesis begins with methyl α-D-mannopyranoside as the starting material. The 6-hydroxyl group is first protected with a trityl group via reaction with trityl chloride in dry pyridine, leveraging the steric hindrance of the trityl group to selectively block the primary hydroxyl position . Subsequent acylation of the remaining hydroxyl groups (2-, 3-, and 4-positions) is achieved using acetyl chloride or acetic anhydride in pyridine. Key considerations include:

- Regioselectivity: Tritylation at the 6-position is favored due to the bulky trityl group’s preference for primary hydroxyls.

- Protecting Group Stability: Acetyl groups are introduced under mild conditions (room temperature, 16–24 hours) to avoid trityl group cleavage .

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| 6-O-Tritylation | Trityl chloride, pyridine, 16 h | ~80% | |

| 2,3,4-Tri-O-acetylation | Acetic anhydride, pyridine, RT | 75–85% |

Basic Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A:

- NMR Spectroscopy: 1H and 13C NMR are used to verify acetylation (δ 2.0–2.1 ppm for acetyl protons) and trityl group presence (aromatic protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry (ESI-MS): Confirms molecular ion peaks (e.g., [M + Na]+ for methyl α-D-mannopyranoside derivatives; calc. m/z 920.4061, observed 920.4067) .

- Optical Rotation ([α]D): Validates stereochemical integrity (e.g., [α]D = -62° for acetylated intermediates) .

Advanced Stereochemical Control

Q: How is α-anomeric configuration maintained during glycosylation or functionalization steps? A:

- Anomeric Effect: The α-configuration is stabilized by electron-withdrawing protecting groups (e.g., acetyl), which favor axial orientation of the anomeric methoxy group .

- Kinetic Control: Low-temperature reactions (-30°C) and silver triflate activation prevent β-anomer formation during glycosyl donor coupling .

Advanced Troubleshooting: Data Contradictions

Q: How are discrepancies in NMR or MS data resolved during structural elucidation? A:

- 2D NMR (NOESY, HSQC): Resolves overlapping signals. For example, NOE correlations between H-1 (anomeric proton) and H-3/H-5 confirm α-configuration .

- High-Resolution MS: Differentiates isotopic patterns (e.g., 13C-labeled analogs in isotope tracing studies) .

- X-ray Crystallography: Provides unambiguous confirmation of regiochemistry and stereochemistry .

Advanced Functionalization Challenges

Q: What strategies mitigate side reactions during late-stage modifications (e.g., deprotection or glycosylation)? A:

- Selective Deprotection: Trityl groups are removed with dilute HCl in methanol without affecting acetyl groups .

- Orthogonal Protection: Use of benzyl (acid-stable) and acetyl (base-labile) groups allows sequential deprotection .

Isotope Labeling for Mechanistic Studies

Q: How is 13C-labeled Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-mannopyranoside synthesized for metabolic tracing? A:

- 13C Incorporation: Labeling at C-6 is achieved using 13C-enriched mannose precursors. Benzyl-protected intermediates (e.g., 2,3,4-tri-O-benzyl-α-D-[6-13C]mannopyranoside) are synthesized and subsequently acetylated/tritylated .

- Validation: ESI-MS confirms isotopic enrichment (e.g., [M + Na]+ at m/z 920.4067 vs. unlabeled 906.3923) .

Scale-Up Challenges

Q: What are the critical bottlenecks when scaling up synthesis, and how are they addressed? A:

- Purification: Column chromatography becomes impractical; alternatives include crystallization (e.g., from toluene/EtOAc mixtures) .

- Yield Optimization: Catalytic hydrogenation (Pd(OH)2/C) replaces stoichiometric reagents for deprotection .

Advanced Applications in Glycobiology

Q: How is this compound used to study mannose-containing oligosaccharides or lectin interactions? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.